ML 315
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H13Cl2N3O2 |
|---|---|
Molecular Weight |
374.22 |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16/h1-6,8-9H,7,10H2,(H,21,22,23) |
InChI Key |
JQSJAVBMIMDUFO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML315; ML 315; ML-315. |
Origin of Product |
United States |
Foundational & Exploratory
ML315: A Potent Dual Inhibitor of CLK and DYRK Kinases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML315 is a small-molecule inhibitor with potent activity against the cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. By targeting these key regulators of pre-mRNA splicing, ML315 offers a valuable tool for investigating the cellular roles of these kinases and presents a potential therapeutic strategy for diseases characterized by aberrant splicing, such as cancer and neurological disorders. This technical guide provides an in-depth overview of the mechanism of action of ML315, including its target profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Introduction
The regulation of gene expression is a tightly controlled process, with pre-mRNA splicing playing a pivotal role in generating proteomic diversity from a limited number of genes. The serine/arginine-rich (SR) proteins are key factors in the spliceosome machinery, and their phosphorylation state, governed by kinases such as the CLK and DYRK families, is critical for their function in splice site selection and the regulation of alternative splicing. Dysregulation of this process is implicated in numerous human diseases. ML315 has emerged as a selective chemical probe for studying the intricate functions of CLK and DYRK kinases.
Mechanism of Action of ML315
ML315 is a substituted aminopyrimidine that functions as an ATP-competitive inhibitor of CLK and DYRK kinases. By binding to the ATP-binding pocket of these enzymes, ML315 prevents the transfer of phosphate to their downstream substrates, most notably the SR proteins. This inhibition of SR protein phosphorylation disrupts the normal process of pre-mRNA splicing, leading to alterations in gene expression.
Target Profile and Potency
ML315 exhibits potent inhibitory activity against multiple isoforms of the CLK and DYRK kinase families. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| CLK1 | 68 |
| CLK2 | 231 |
| CLK3 | >10,000 |
| CLK4 | 68 |
| DYRK1A | 282 |
| DYRK1B | 1156 |
Table 1: Inhibitory activity of ML315 against a panel of CLK and DYRK kinases.
Signaling Pathway
The primary signaling pathway affected by ML315 is the regulation of pre-mRNA splicing through the phosphorylation of SR proteins. CLK and DYRK kinases phosphorylate the arginine-serine-rich (RS) domains of SR proteins, a critical step for their proper localization and function within the nucleus. Phosphorylated SR proteins are recruited to pre-mRNA transcripts, where they facilitate the assembly of the spliceosome and influence the selection of splice sites. Inhibition of CLK and DYRK kinases by ML315 leads to the hypophosphorylation of SR proteins, impairing their function and resulting in altered alternative splicing patterns. This can lead to the production of non-functional or dominant-negative protein isoforms, ultimately affecting cellular processes such as proliferation, differentiation, and survival.
Experimental Protocols
The following protocols describe key experiments for characterizing the activity of ML315.
Biochemical Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of ML315 on the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human CLK or DYRK kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
ML315 (or other test compound) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its peptide substrate, and kinase reaction buffer.
-
Add varying concentrations of ML315 (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each ML315 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Western Blot for Phospho-SR Proteins
This assay assesses the ability of ML315 to inhibit the phosphorylation of SR proteins in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
ML315
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-SR proteins (e.g., anti-phospho-SR (1H4) monoclonal antibody)
-
Primary antibody against a total SR protein (e.g., anti-SRSF1) or a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of ML315 (or DMSO as a vehicle control) for a specified time (e.g., 2-4 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-SR proteins.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a total SR protein or a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated SR proteins.
Cell-Based Assay: RT-PCR for Alternative Splicing Analysis
This assay measures changes in the alternative splicing of a specific gene in response to ML315 treatment.
Materials:
-
Cell line of interest
-
ML315
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the alternatively spliced exon of a target gene
-
Taq DNA polymerase and PCR reagents
-
Agarose gel and electrophoresis apparatus
-
Gel imaging system
Procedure:
-
Treat cells with ML315 or DMSO as described for the Western blot assay.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform PCR using primers that flank the alternatively spliced exon of interest.
-
Separate the PCR products by agarose gel electrophoresis.
-
Visualize the DNA bands using a gel imaging system.
-
Analyze the relative abundance of the different splice isoforms (e.g., exon inclusion vs. exon skipping) to determine the effect of ML315 on alternative splicing.
Conclusion
ML315 is a potent and selective dual inhibitor of CLK and DYRK kinases. Its ability to modulate pre-mRNA splicing through the inhibition of SR protein phosphorylation makes it an invaluable tool for dissecting the complex regulatory networks governed by these kinases. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of ML315 and other kinase inhibitors, facilitating further research into their therapeutic potential. The continued investigation of compounds like ML315 will undoubtedly enhance our understanding of splicing regulation in health and disease, paving the way for novel therapeutic interventions.
ML315: A Potent and Selective Chemical Probe for Investigating Clk and DYRK Kinase Biology
An In-depth Technical Guide for Researchers and Drug Development Professionals
ML315 is a substituted pyrimidine-based small molecule that has emerged as a valuable chemical probe for the cdc2-like (Clk) and dual-specificity tyrosine phosphorylation-regulated (DYRK) kinase families.[1] Its high potency and selectivity allow for the precise investigation of the cellular roles of these kinases, which are implicated in a variety of physiological and pathological processes, including pre-mRNA splicing, cell cycle regulation, and neurodevelopment.[2][3] This guide provides a comprehensive overview of ML315, including its biochemical properties, mechanism of action, and protocols for its use in research settings.
Data Presentation: Biochemical Activity and Physicochemical Properties
The utility of a chemical probe is defined by its potency against its intended targets and its selectivity over other related proteins. ML315 exhibits low-nanomolar inhibitory activity against several members of the Clk and DYRK kinase families.[1]
Table 1: Biochemical Potency of ML315 against Target Kinases
| Kinase Target | IC50 (nM) |
| Clk1 | 68 |
| Clk2 | 231 |
| Clk4 | 68 |
| Dyrk1A | 282 |
| Dyrk1B | 1156 |
| Source: R&D Systems, MedchemExpress, Coombs et al., 2013[1][4][5] |
Table 2: Selectivity Profile of ML315
A key feature of ML315 is its high selectivity for the Clk and DYRK kinase families. This has been confirmed through extensive screening against a broad panel of kinases.
| Screening Panel | Results |
| Kinome Scan (442 kinases) | Highly selective for Clk and Dyrk families. PRKCE was the only off-target showing significant inhibition (<10% residual activity at 10 µM).[2][6] |
| Off-Target Pharmacology | Further evaluation supports its high selectivity.[1] |
| Source: Coombs et al., 2013[1][6] |
Table 3: Physicochemical Properties of ML315 Hydrochloride
| Property | Value |
| Molecular Weight | 410.68 g/mol |
| Formula | C₁₈H₁₃Cl₂N₃O₂·HCl |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol |
| Stability | Stable in both mouse and human plasma.[4] |
| Cell Permeability | Moderately cell permeable.[4][6] |
| Source: R&D Systems[4] |
Mechanism of Action
ML315 functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of Clk and DYRK kinases.[7] By occupying this site, it prevents the transfer of a phosphate group from ATP to the kinase's substrates, thereby inhibiting their downstream signaling functions.
Role of Target Kinases:
-
Cdc-Like Kinases (CL) : CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing.[2][7] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[7] This phosphorylation controls the assembly of the spliceosome and the selection of splice sites, thereby influencing gene expression.[7] By inhibiting CLKs, ML315 alters splicing patterns, which can have widespread effects on cellular function.[7]
-
Dual-specificity Tyrosine-regulated Kinases (DYRKs) : The DYRK family members are also dual-specificity kinases, meaning they can phosphorylate both serine/threonine and tyrosine residues.[3] Their activation involves autophosphorylation on a conserved tyrosine residue within the activation loop.[3] DYRKs are pleiotropic factors involved in a multitude of cellular processes, including cell cycle control, cell differentiation, and signal transduction pathways such as the Hedgehog signaling system.[8][9][10] Inhibition of DYRKs by ML315 can therefore impact these fundamental cellular activities.
The dual inhibition of both Clk and DYRK kinases by ML315 makes it a powerful tool for studying the interplay between splicing regulation and other critical signaling pathways.
Visualizations: Signaling Pathways and Experimental Workflows
CLK Signaling Pathway
Caption: CLK-mediated phosphorylation of SR proteins, a key step in pre-mRNA splicing, is inhibited by ML315.
DYRK Signaling Pathway
Caption: ML315 inhibits the activity of DYRK1A, impacting various downstream cellular processes.
Experimental Workflow: Biochemical Kinase Inhibition Assay
Caption: Workflow for determining the IC50 value of ML315 in a biochemical kinase inhibition assay.
Logical Relationship: ML315 as a Chemical Probe
Caption: Key characteristics that establish ML315 as a high-quality chemical probe for its target kinases.
Experimental Protocols
The following sections describe generalized methodologies for key experiments to characterize the activity of ML315. Specific parameters such as reagent concentrations and incubation times should be optimized for the particular kinase and assay format being used.
A. Biochemical Kinase Inhibition Assay (Generalized Protocol)
This protocol outlines a common method for determining the in vitro potency (IC50) of ML315 against a purified kinase. Formats such as FRET (Förster Resonance Energy Transfer), luminescence, or fluorescence polarization are frequently used.
Objective: To quantify the concentration-dependent inhibition of a target kinase (e.g., CLK1, DYRK1A) by ML315.
Materials:
-
Recombinant human kinase (e.g., CLK1, DYRK1A)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
ML315, dissolved in DMSO
-
Assay buffer (optimized for the specific kinase)
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™, etc.)
-
384-well assay plates (low-volume, white or black depending on readout)
-
Multimode plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of ML315 in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide range of final assay concentrations (e.g., 10 µM to 0.1 nM). Further dilute the compound in assay buffer.
-
Reaction Setup: Add a small volume (e.g., 2.5 µL) of the diluted ML315 or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Add the kinase, diluted in assay buffer, to each well. Allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature to permit the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP, diluted in assay buffer. The final ATP concentration should ideally be at or near its Km value for the specific kinase to ensure accurate IC50 determination for an ATP-competitive inhibitor.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction.
-
Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of product formed or the amount of ATP consumed.
-
Data Analysis:
-
Normalize the data using control wells (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor or no enzyme).
-
Plot the normalized percent inhibition against the logarithm of the ML315 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B. Cellular Assay for Target Engagement (Generalized Protocol)
This protocol describes a method to confirm that ML315 can engage its target (Clk or DYRK) in a cellular context, often by measuring the phosphorylation of a known downstream substrate.
Objective: To assess the ability of ML315 to inhibit the activity of its target kinase within intact cells.
Materials:
-
A cell line known to express the target kinase (e.g., HEK293, MCF7).
-
ML315, dissolved in DMSO.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for a phosphorylated substrate of the target kinase (e.g., phospho-SR proteins for Clk) and one for the total protein of that substrate.
-
Secondary antibody conjugated to HRP or a fluorescent dye.
-
Western blot reagents and equipment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of ML315 (e.g., 0.1 µM to 10 µM) or DMSO (vehicle control) for a specified duration (e.g., 1-4 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for the Western blot.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate or fluorescence imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total substrate protein to serve as a loading control.
-
Quantify the band intensities for the phosphorylated and total protein.
-
Determine the ratio of phospho-protein to total protein for each treatment condition. A dose-dependent decrease in this ratio indicates cellular target engagement by ML315.
-
ML315 is a well-characterized chemical probe with demonstrated potency, selectivity, and cellular activity against Clk and DYRK kinases.[1][4][6] Its availability provides researchers with a critical tool to dissect the complex biology regulated by these kinase families and to explore their therapeutic potential in diseases such as cancer and neurodegenerative disorders.[7][11] The data and protocols presented in this guide are intended to facilitate the effective use of ML315 in advancing our understanding of these important drug targets.
References
- 1. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: development of chemical probe ML315 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential [mdpi.com]
- 3. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML 315 hydrochloride | Cdc2-like Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging Roles of DYRK Kinases in Embryogenesis and Hedgehog Pathway Control [ouci.dntb.gov.ua]
- 11. This compound | 1440251-53-5 | MOLNOVA [molnova.com]
ML315 Hydrochloride: An In-depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML315 hydrochloride is a potent and selective small-molecule inhibitor of the cdc2-like kinase (Clk) and dual-specificity tyrosine-regulated kinase (Dyrk) families.[1] As dual-specificity kinases, Clks and Dyrks play crucial roles in regulating mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins, a key step in spliceosome assembly.[2] Dysregulation of these kinases has been implicated in various pathologies, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the biological activity of ML315 hydrochloride, including its inhibitory profile, mechanism of action, and effects in various experimental models.
Core Biological Activity and Mechanism of Action
ML315 is an ATP-competitive inhibitor that targets the catalytic activity of Clk and Dyrk kinases. By binding to the ATP-binding pocket of these enzymes, ML315 prevents the transfer of phosphate from ATP to their downstream substrates, thereby modulating cellular processes regulated by these kinases.
Kinase Inhibitory Profile
The inhibitory activity of ML315 has been characterized against a panel of Clk and Dyrk isoforms. The half-maximal inhibitory concentrations (IC50) highlight its potency and selectivity.
| Kinase Target | IC50 (nM) |
| Clk1 | 68 |
| Clk2 | 231 |
| Clk4 | 68 |
| Dyrk1A | 282 |
| Dyrk1B | 1156 |
| Table 1: Inhibitory Potency of ML315 against Clk and Dyrk Kinases. [1] |
A broader screening against a panel of 442 kinases demonstrated the high selectivity of ML315 for the Clk and Dyrk families, with minimal off-target effects.[1]
Key Signaling Pathways and Cellular Processes
The primary mechanism through which ML315 exerts its biological effects is the inhibition of Clk and Dyrk kinases, leading to the modulation of pre-mRNA splicing. This has significant implications for various cellular functions, particularly in the context of cancer and neurological diseases.
Regulation of mRNA Splicing
Clk and Dyrk kinases phosphorylate SR proteins, which are essential for the recognition of splice sites and the assembly of the spliceosome. Inhibition of these kinases by ML315 is expected to alter the phosphorylation status of SR proteins, leading to changes in alternative splicing patterns. This can affect the expression of protein isoforms with different, and sometimes opposing, functions.
Figure 1: ML315 hydrochloride inhibits Clk/Dyrk kinases, preventing the phosphorylation of SR proteins and thereby modulating pre-mRNA splicing.
Implications in Cancer
Aberrant alternative splicing is a hallmark of many cancers, contributing to tumor growth, survival, and drug resistance.[5] By modulating splicing, ML315 has the potential to shift the balance of protein isoforms towards those that are pro-apoptotic or inhibit cell proliferation. For instance, the alternative splicing of genes like Bcl-x can be altered to favor the production of the pro-apoptotic Bcl-xS isoform over the anti-apoptotic Bcl-xL isoform.[6]
Figure 2: ML315 hydrochloride can modulate alternative splicing of apoptosis-related genes, potentially shifting the balance from pro-survival to pro-apoptotic isoforms.
Relevance to Neurological Disorders
Dyrk1A, a primary target of ML315, is implicated in the pathophysiology of several neurological conditions, including Down syndrome and Alzheimer's disease.[3] It plays a role in neuronal development, differentiation, and survival. Inhibition of Dyrk1A by ML315 could therefore have neuroprotective effects or modulate disease progression in these disorders.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luciferase-Based)
The inhibitory activity of ML315 hydrochloride against Clk and Dyrk kinases is typically determined using a luciferase-based ATP consumption assay, such as the Kinase-Glo™ assay.[1][3][7] This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence suggests inhibition of the kinase.
Materials:
-
ML315 hydrochloride
-
Recombinant Clk or Dyrk kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of ML315 hydrochloride in the kinase reaction buffer.
-
In a multi-well plate, add the kinase, its substrate, and the diluted ML315 hydrochloride or vehicle control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add an equal volume of Kinase-Glo™ reagent to each well to stop the kinase reaction and initiate the luciferase reaction.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of ML315 hydrochloride relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 3: Workflow for a luciferase-based in vitro kinase inhibition assay.
Cell Viability/Cytotoxicity Assay
To assess the effect of ML315 hydrochloride on cell proliferation and survival, a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, can be employed.
Materials:
-
Cancer cell lines or other relevant cell types
-
ML315 hydrochloride
-
Complete cell culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multi-well cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of ML315 hydrochloride or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period, and measure the luminescence.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for cell viability.
Conclusion
ML315 hydrochloride is a valuable chemical probe for studying the roles of Clk and Dyrk kinases in health and disease. Its high potency and selectivity make it a useful tool for dissecting the complex regulation of mRNA splicing and its downstream consequences. Further research into the cellular and in vivo effects of ML315 will be crucial for evaluating its therapeutic potential in cancer, neurological disorders, and other diseases driven by aberrant kinase activity and splicing.
References
- 1. ebiotrade.com [ebiotrade.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Alternative splicing in human cancer cells is modulated by the amiloride derivative 3,5‐diamino‐6‐chloro‐N‐(N‐(2,6‐dichlorobenzoyl)carbamimidoyl)pyrazine‐2‐carboxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amiloride modulates alternative splicing in leukemic cells and resensitizes Bcr-AblT315I mutant cells to imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eastport.cz [eastport.cz]
The Double-Edged Swords: A Technical Guide to the Role of Clk and DYRK Kinases in Disease
For Immediate Release
A deep dive into the intricate world of Cdc2-like kinases (Clk) and dual-specificity tyrosine-regulated kinases (DYRK), this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of their pivotal roles in a spectrum of human diseases. From the neurodevelopmental and neurodegenerative disorders linked to DYRKs to the oncogenic and viral implications of Clks, this guide illuminates the complex signaling pathways, summarizes key quantitative data, and provides detailed experimental methodologies for future research and therapeutic development.
The Clk and DYRK families of protein kinases, both members of the CMGC group of serine/threonine kinases, are crucial regulators of a multitude of cellular processes, including mRNA splicing, cell cycle control, and apoptosis.[1] Their dysregulation has been implicated in a growing number of pathologies, making them attractive targets for therapeutic intervention.[2][3][4] This technical guide offers an in-depth exploration of the current understanding of Clk and DYRK kinases in disease, with a focus on cancer, neurodegenerative disorders, and viral infections.
The Orchestrators of Splicing and More: Clk Kinases in Disease
Cdc2-like kinases (CLKs), comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that play a central role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][5] This fundamental process ensures the accurate removal of introns and the joining of exons to produce mature messenger RNA (mRNA), and its disruption is a hallmark of many diseases.[6]
Role in Cancer
Dysregulation of CLK activity is increasingly recognized as a significant contributor to cancer progression.[7][8] Overexpression of CLK1 and CLK2 has been observed in various cancers, including breast, colorectal, prostate, and glioblastoma.[8] By altering the splicing of key genes involved in cell cycle regulation, proliferation, and survival, CLKs can promote tumorigenesis.[9][10] For instance, the CLK inhibitor TG003 has been shown to induce apoptosis and G2/M cell cycle arrest in prostate cancer cells by modulating the splicing of cancer-associated genes.[8] Furthermore, inhibition of CLKs can suppress tumor growth by altering the splicing of genes such as EGFR and PARP.[10]
Involvement in Viral Infections
The splicing machinery is often hijacked by viruses to facilitate their replication. CLK kinases have been identified as crucial host factors for the replication of several viruses, including HIV-1 and influenza A virus.[11][12] CLK1, for example, regulates the splicing of influenza A virus M segment mRNA, which is essential for the production of viral proteins.[12] Inhibition of CLK1 has been shown to reduce influenza virus replication.[12] Similarly, the regulation of HIV-1 gene expression is influenced by the differential activities of CLK family members, with CLK1 and CLK2 having opposing effects on viral production.[11][13] This highlights the potential of CLK inhibitors as broad-spectrum antiviral agents.[14]
The Developmental and Degenerative Axis: DYRK Kinases in Disease
The dual-specificity tyrosine-regulated kinase (DYRK) family, which includes DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, are involved in a wide array of cellular functions, from cell proliferation and differentiation to DNA damage repair.[15][16] Their name reflects their unique activation mechanism, which involves autophosphorylation on a tyrosine residue within the activation loop, followed by the phosphorylation of their substrates on serine and threonine residues.[17]
Role in Neurodegenerative Diseases
DYRK1A is arguably the most studied member of the family due to its location on chromosome 21 and its overexpression in Down syndrome.[18][19] This overexpression is believed to contribute significantly to the developmental brain defects and early-onset neurodegeneration characteristic of the condition.[18][19] In Alzheimer's disease, DYRK1A is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and in the processing of amyloid precursor protein (APP), leading to the production of amyloid-beta plaques.[19][20] Increased levels of DYRK1A have also been reported in other neurodegenerative conditions such as Parkinson's and Huntington's diseases.[3][20]
Involvement in Cancer
The role of DYRK kinases in cancer is complex and often context-dependent.[21][22] While DYRK1A has been suggested to have both tumor-suppressive and oncogenic roles, DYRK1B is more clearly associated with promoting cancer cell survival.[22] DYRK2 has been primarily implicated in cancer progression and can act as a tumor suppressor by regulating p53.[23][24] The diverse roles of DYRK kinases in cancer underscore the importance of developing specific inhibitors for therapeutic purposes.[16]
Quantitative Insights into Kinase Dysregulation
The following tables summarize key quantitative data regarding the activity and inhibition of Clk and DYRK kinases in various disease contexts.
| Inhibitor | Target Kinase(s) | Disease Model | IC50 (nM) | Reference |
| 1C8 | CLK1, CLK4 | HCT116 (Colon Cancer) | Not specified | [9] |
| GPS167 | CLK1, CLK4 | HCT116 (Colon Cancer) | Not specified | [9] |
| TG003 | CLK1, CLK2, CLK4 | Prostate Cancer Cells | Not specified | [8] |
| SM08502 | pan-CLK/DYRK | Endometrial Cancer Cell Lines | In the nanomolar range | [25] |
| Lorecivivint | pan-CLK/DYRK | Not specified | CLK2: 5.8, DYRK1A: 26.9 | [26] |
| FRTX-02 | DYRK1A, DYRK1B, CLK1, CLK2 | Not specified | DYRK1A: 2.9, DYRK1B: 1.9, CLK1: 4, CLK2: 3.7 | [26] |
| Harmine | DYRK1A | Not specified | 33 | [6] |
| EGCG | DYRK1A | Not specified | 330 | [6] |
| Leucettine L41 | DYRK1A, DYRK2 | Not specified | DYRK1A: 40, DYRK2: 35 | [17] |
| ZDWX-25 | DYRK1A, GSK-3β | Not specified | DYRK1A: 228, GSK-3β: 249 | [11] |
| SM07883 | DYRK1A | Not specified | 1.6 | [11] |
| PST-001 | DYRK1A | Not specified | 40 | [11] |
| Silmitasertib | Casein kinase 2, DYRK1A | Not specified | Not specified | [26] |
| Staurosporine | Multiple Kinases | CLK2 Assay | 8.7 | [13] |
| Ro 31-8220 | Multiple Kinases | CLK2 Assay | 8.8 | [13] |
| GW 5074 | Multiple Kinases | CLK2 Assay | 8,200 | [13] |
| H-89 | Multiple Kinases | CLK2 Assay | 31,000 | [13] |
| Staurosporine | Multiple Kinases | DYRK3 Assay | Not specified | [27] |
| Ro 31-8220 | Multiple Kinases | DYRK3 Assay | 580 | [27] |
| GW 5074 | Multiple Kinases | DYRK3 Assay | 540 | [27] |
| H-89 | Multiple Kinases | DYRK3 Assay | 7,000 | [27] |
| Rottlerin | Multiple Kinases | DYRK3 Assay | >20,000 | [27] |
| Compound 670551 | CLK2 | Triple Negative Breast Cancer | 619.7 | [10] |
| DB18 | CLK1, CLK2, CLK4 | Not specified | 10-30 | [3] |
| ML315 | CLK, DYRK | Not specified | Varies | [5] |
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Clk and DYRK kinases.
Caption: CLK-mediated phosphorylation of SR proteins and its role in pre-mRNA splicing.
Caption: The role of DYRK1A in the pathology of Alzheimer's disease.
Caption: A generalized workflow for an in vitro kinase assay.
Experimental Methodologies
A thorough understanding of the methodologies used to study Clk and DYRK kinases is essential for advancing research in this field. This section provides detailed protocols for key experiments.
In Vitro Kinase Assay (Radiometric)
This protocol is adapted for the assay of CLK or DYRK kinase activity using a radiolabeled ATP.
Materials:
-
Recombinant CLK or DYRK kinase
-
Kinase-specific peptide substrate (e.g., Myelin Basic Protein for CLK2, DYRKtide for DYRK2)[13][19]
-
Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35)[9]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mix in a microcentrifuge tube on ice. For a 25 µL reaction, combine:
-
5 µL of 4x Kinase Assay Buffer
-
5 µL of substrate solution
-
5 µL of diluted kinase
-
5 µL of distilled water (or inhibitor solution)
-
-
Initiate the reaction by adding 5 µL of [γ-³²P]ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 paper strips three times for 5 minutes each in 1% phosphoric acid to remove unincorporated ATP.
-
Rinse the papers with acetone and let them air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-³²P]ATP.
Western Blotting for Phosphorylated SR Proteins
This protocol details the detection of phosphorylated SR proteins, a downstream target of CLK kinases.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (e.g., anti-pan-phospho-SR antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate cell lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[18]
Generation of Knockout Mouse Models
Creating knockout mouse models for specific Clk or DYRK genes is a powerful tool for in vivo studies. The CRISPR/Cas9 system is a commonly used method.[26][28]
General Workflow:
-
Design and Synthesize guide RNAs (gRNAs): Design gRNAs that target a critical exon of the gene of interest to induce a frameshift mutation.
-
Prepare Cas9 mRNA: In vitro transcribe Cas9 mRNA.
-
Microinjection: Co-inject the gRNAs and Cas9 mRNA into the cytoplasm or pronucleus of fertilized mouse eggs.
-
Embryo Transfer: Transfer the microinjected embryos into pseudopregnant female mice.
-
Genotyping: Screen the resulting pups for the desired mutation by PCR and sequencing of the target locus.
-
Breeding: Establish a colony of heterozygous and homozygous knockout mice through subsequent breeding.
Future Directions and Therapeutic Opportunities
The growing body of research on Clk and DYRK kinases continues to unveil their intricate involvement in a wide range of diseases. The development of potent and selective inhibitors for these kinases holds significant therapeutic promise.[25] Several inhibitors are already in clinical trials for various indications, including osteoarthritis and cancer.[25][26]
Future research should focus on:
-
Elucidating the specific substrates and downstream signaling pathways of each Clk and DYRK family member in different cellular contexts.
-
Developing more selective inhibitors to minimize off-target effects and improve therapeutic efficacy.
-
Utilizing knockout and knock-in animal models to further dissect the in vivo functions of these kinases in health and disease.
-
Exploring the potential of combination therapies that target Clk or DYRK kinases alongside other signaling pathways.
By continuing to unravel the complexities of Clk and DYRK kinase biology, the scientific community is poised to develop novel and effective treatments for a host of debilitating diseases.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. In silico identification of a novel Cdc2‐like kinase 2 (CLK2) inhibitor in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 18. raybiotech.com [raybiotech.com]
- 19. promega.com [promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Generation of knockout mouse models of cyclin-dependent kinase inhibitors by engineered nuclease-mediated genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ki-sbc.mit.edu [ki-sbc.mit.edu]
ML315: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties and synthetic route for ML315, a potent and selective inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). All quantitative data is presented in a structured format for clarity, and the described signaling pathway is visualized to facilitate understanding of its mechanism of action.
Core Chemical Properties of ML315
A summary of the key chemical and physical properties of ML315 is provided in the table below. This data is essential for researchers working with this compound in various experimental settings.
| Property | Value | Reference |
| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine | [1] |
| Molecular Formula | C₁₈H₁₃Cl₂N₃O₂ | [1][2] |
| Molecular Weight | 374.2 g/mol | [1][2] |
| CAS Number | 1440251-53-5 | [2] |
| Purity | >98% (HPLC) | [2] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in DMSO | |
| Stability | Stable for ≥ 2 years when stored at -20℃ | [2] |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl | [1] |
| InChIKey | JQSJAVBMIMDUFO-UHFFFAOYSA-N | [1] |
Synthesis of ML315
The synthesis of ML315 is a multi-step process that involves the construction of the core pyrimidine scaffold followed by functionalization. The general synthetic route is outlined below, based on established chemical literature.
Experimental Protocol
The synthesis of ML315 can be achieved through a convergent synthesis approach. A key step involves the coupling of a pre-functionalized pyrimidine core with a substituted benzylamine.
Step 1: Synthesis of the Pyrimidine Core
The synthesis typically begins with the construction of the 5-substituted pyrimidine ring. This can be achieved through various condensation reactions involving precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic ring system.
Step 2: Halogenation of the Pyrimidine Ring
Following the formation of the pyrimidine ring, a halogenation step is often employed to introduce a reactive handle for subsequent coupling reactions. This is typically achieved using standard halogenating agents.
Step 3: Suzuki Coupling
A palladium-catalyzed Suzuki coupling reaction is then used to introduce the 1,3-benzodioxol-5-yl moiety at the 5-position of the pyrimidine ring. This reaction involves the coupling of the halogenated pyrimidine with a corresponding boronic acid or boronate ester.
Step 4: Nucleophilic Aromatic Substitution
The final step in the synthesis of ML315 is a nucleophilic aromatic substitution reaction. The halogenated pyrimidine from the previous step is reacted with (3,5-dichlorophenyl)methanamine. This reaction typically proceeds in the presence of a base and at an elevated temperature to afford the final product, ML315.
Purification:
The final compound is purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization to yield a high-purity product. The identity and purity of the compound are confirmed by analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.
Mechanism of Action and Signaling Pathway
ML315 is a selective dual inhibitor of the Clk and DYRK families of protein kinases.[2] These kinases are involved in the regulation of various cellular processes, including mRNA splicing and gene expression.[3] By inhibiting these kinases, ML315 can modulate downstream signaling pathways that are often dysregulated in diseases such as cancer and neurological disorders.[2]
The diagram below illustrates the inhibitory effect of ML315 on the CLK and DYRK signaling pathways.
Caption: ML315 inhibits CLK and DYRK kinases, affecting downstream signaling.
The inhibition of CLK kinases by ML315 disrupts the phosphorylation of SR (serine/arginine-rich) proteins, which are key regulators of mRNA splicing.[4][5] This can lead to alterations in the splicing patterns of various genes, ultimately affecting protein expression and cellular function. The inhibition of DYRK kinases by ML315 can modulate the activity of several transcription factors, including NFAT (Nuclear Factor of Activated T-cells) and c-Myc, thereby influencing the expression of genes involved in cell proliferation and survival.[6] Through this dual-inhibitory mechanism, ML315 presents a valuable tool for studying the roles of CLK and DYRK kinases in health and disease.
References
- 1. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of DYRK Kinases in Embryogenesis and Hedgehog Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-Specificity, Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and cdc2-Like Kinases (CLKs) in Human Disease, an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the roles for DYRK family in mammalian development and congenital diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML315 in Cell Culture Experiments
Disclaimer: The primary scientific literature identifies ML315 as a potent and selective inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk). While research into novel functions of existing compounds is ongoing, detailed and validated protocols for the use of ML315 specifically as a direct inhibitor of ferroptosis in cell culture are not widely established in published literature.
The following application notes and protocols are therefore provided as a comprehensive guide for researchers wishing to investigate the potential anti-ferroptotic activity of a test compound, such as ML315. The methodologies are based on standard practices for studying ferroptosis inhibitors.
Introduction to ML315 and Ferroptosis
ML315 is a small molecule originally developed as a chemical probe to investigate the biology of Clk and Dyrk kinases. It exhibits high selectivity for Clk1, Clk4, and Dyrk1A.
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2] This process is distinct from other cell death pathways like apoptosis and necroptosis. The core mechanism involves the failure of antioxidant defense systems, primarily the glutathione (GSH)-dependent enzyme Glutathione Peroxidase 4 (GPX4), which is responsible for neutralizing lipid peroxides.[3] Inhibition of system Xc- (a cystine/glutamate antiporter) or direct inhibition of GPX4 can induce ferroptosis.[4]
Mechanism of Action: The Ferroptosis Pathway
Ferroptosis is primarily regulated by the GPX4-GSH axis and iron metabolism. A putative inhibitor like ML315 could theoretically interfere with this pathway by preventing the accumulation of lipid ROS, though its precise target in this context is not established.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
ML315 Application Notes and Protocols for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML315 is a potent and selective dual inhibitor of cdc2-like kinases (Clk) and dual-specificity tyrosine-regulated kinases (Dyrk).[1][2] This small molecule has emerged as a valuable chemical probe for investigating the cellular functions of these kinase families, which are implicated in various physiological and pathological processes, including mRNA splicing, cell cycle regulation, neuronal development, and oncogenesis.[1][3] ML315's cell permeability makes it well-suited for use in a variety of cellular assays to elucidate the downstream effects of Clk and Dyrk inhibition.[1][2] This document provides detailed application notes and protocols for the use of ML315 in cellular assays, with a focus on determining optimal concentrations and assessing cellular responses.
Data Presentation: Quantitative Summary of ML315 Activity
The following table summarizes the key quantitative data for ML315 based on biochemical kinase assays. Cellular potency (e.g., EC50 for cell viability) will be cell-type dependent and needs to be determined empirically using the protocols provided below.
| Target Kinase | IC50 (nM) | Reference |
| Clk1 | 68 | [2] |
| Clk4 | 68 | [2] |
| Clk2 | 231 | [2] |
| Dyrk1A | 282 | [2] |
| Dyrk1B | 1156 | [2] |
Note: The provided IC50 values are from in vitro kinase assays and represent the concentration of ML315 required to inhibit the kinase activity by 50%. The optimal concentration for cellular assays will likely be higher and should be determined experimentally for each cell line and assay type.
Mandatory Visualizations
Signaling Pathway of ML315 Action
Caption: Inhibition of Clk/Dyrk kinases by ML315 disrupts the phosphorylation of SR proteins, leading to altered pre-mRNA splicing and impacting various cellular processes.
Experimental Workflow for Determining Optimal ML315 Concentration
References
ML315 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML315 is a small molecule inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk)[1]. As a selective inhibitor, ML315 holds potential for research in areas such as oncology and neurological disorders. These application notes provide detailed protocols for the preparation and use of ML315 in common laboratory experiments.
Physicochemical Properties and Solubility
Table 1: Physicochemical Properties of ML315
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃Cl₂N₃O₂ | [2] |
| Molecular Weight | 374.2 g/mol | [2] |
| Purity | >98% (as determined by HPLC) | |
| Appearance | Solid | [3] |
| Storage | Store at -20°C, protected from light | [3] |
Preparation of ML315 for Experiments
Stock Solution Preparation (10 mM in DMSO)
Materials:
-
ML315 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Allow the ML315 powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of ML315 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3742 mg of ML315 (Molecular Weight = 374.2 g/mol ).
-
Add the weighed ML315 to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 0.3742 mg of ML315, add 100 µL of DMSO.
-
Vortex the solution until the ML315 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM ML315 stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
Protocol:
-
Thaw an aliquot of the 10 mM ML315 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.5%).
In Vitro Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
ML315 working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, remove the medium and treat the cells with various concentrations of ML315 (e.g., 0.1, 1, 10, 25, 50 µM) prepared in fresh medium. Include a vehicle control (medium with the same concentration of DMSO as the highest ML315 concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Table 2: Example Data Presentation for Cell Viability Assay (IC₅₀ Values)
| Cell Line | Treatment Duration | IC₅₀ (µM) |
| HL-60 | 24 hours | Data |
| THP-1 | 24 hours | Data |
| MCF-7 | 48 hours | Data |
| A549 | 48 hours | Data |
| Note: The IC₅₀ values presented here are hypothetical and should be determined experimentally. |
Western Blot Analysis of Apoptosis Markers
This protocol provides a framework for assessing the effect of ML315 on the expression of apoptosis-related proteins.
Materials:
-
Cells treated with ML315 and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the desired concentrations of ML315 for the appropriate duration.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
In Vivo Experimental Protocol
The following is a general guideline for in vivo studies in a mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Vehicle Preparation: The choice of vehicle is critical for in vivo studies. For intraperitoneal (i.p.) injection, a common vehicle for compounds with low aqueous solubility is a mixture of DMSO, Cremophor EL, and saline. A typical formulation might be 5-10% DMSO, 5-10% Cremophor EL, and 80-90% saline. The final formulation should be sterile-filtered.
Administration Protocol (Example for a Xenograft Mouse Model):
-
Establish tumors in immunocompromised mice by subcutaneous or orthotopic injection of cancer cells.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Prepare the ML315 formulation for injection. A study on a similar compound, T315, used intraperitoneal administration in athymic nude mice.[1][4]
-
Administer ML315 at a predetermined dose and schedule. For example, 10-50 mg/kg, administered intraperitoneally daily or every other day.
-
The control group should receive the vehicle solution following the same schedule.
-
Monitor tumor growth regularly using calipers.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Table 3: Example Dosing and Monitoring Schedule for In Vivo Study
| Parameter | Details |
| Animal Model | Athymic nude mice with tumor xenografts |
| Drug | ML315 |
| Vehicle | 10% DMSO, 10% Cremophor EL, 80% Saline |
| Dose | 25 mg/kg body weight |
| Route | Intraperitoneal (i.p.) injection |
| Frequency | Daily |
| Duration | 21 days |
| Monitoring | Tumor volume (3 times/week), Body weight (daily) |
Signaling Pathways and Experimental Workflows
ML315 Mechanism of Action: Inhibition of Clk/Dyrk Kinases
ML315 is known to inhibit Clk and Dyrk kinases. These kinases are involved in the regulation of pre-mRNA splicing and other cellular processes. Inhibition of these kinases can lead to downstream effects on cell cycle progression and survival.
Figure 1: Simplified signaling pathway illustrating the inhibitory action of ML315 on Clk and Dyrk kinases.
Proposed Pathway of ML315-Induced Apoptosis
Based on the known functions of its targets and data from similar compounds, ML315 may induce apoptosis through the intrinsic pathway. Inhibition of survival-promoting kinases can lead to the activation of caspases and subsequent cell death.
Figure 2: Proposed pathway of ML315-induced apoptosis.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for investigating the effects of ML315 in cell culture.
Figure 3: A standard workflow for in vitro evaluation of ML315.
References
Application Notes and Protocols for Studying Alternative Splicing with ML315
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative splicing is a fundamental process of gene regulation that generates a vast diversity of proteins from a limited number of genes. Dysregulation of alternative splicing is increasingly implicated in a variety of human diseases, including cancer and neurodegenerative disorders, making the modulation of splicing an attractive therapeutic strategy. ML315 is a potent and selective chemical probe that dually inhibits Cdc2-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[1][2] These kinase families are key regulators of the splicing machinery, primarily through their phosphorylation of serine/arginine-rich (SR) proteins.[3][4] Inhibition of CLK and DYRK activity with ML315 provides a powerful tool to investigate the mechanisms of alternative splicing and to explore its therapeutic potential.
These application notes provide a comprehensive guide for utilizing ML315 to study alternative splicing, including its mechanism of action, detailed experimental protocols, and data analysis methods.
Mechanism of Action
ML315 exerts its effects on alternative splicing by inhibiting the catalytic activity of CLK and DYRK kinases.[1] These kinases play a crucial role in the phosphorylation of SR proteins, which are essential components of the spliceosome.[3][4]
The key steps in the mechanism of action are:
-
Inhibition of CLK/DYRK Kinases: ML315 binds to the ATP-binding pocket of CLK and DYRK kinases, preventing their catalytic activity.[5]
-
Reduced Phosphorylation of SR Proteins: Inhibition of CLK/DYRKs leads to a decrease in the phosphorylation of their downstream targets, the SR proteins.[4] SR proteins have a characteristic domain rich in arginine and serine residues (the RS domain), and their phosphorylation status is critical for their function.[3]
-
Altered Spliceosome Assembly and Function: The phosphorylation of SR proteins by CLKs and DYRKs is essential for their proper localization to nuclear speckles, their interaction with pre-mRNA, and the recruitment of other spliceosomal components.[3][6] By reducing SR protein phosphorylation, ML315 disrupts the normal assembly and function of the spliceosome.
-
Modulation of Alternative Splicing: The altered spliceosome activity leads to changes in the selection of splice sites, resulting in various alternative splicing events such as exon skipping, intron retention, and the use of alternative 5' or 3' splice sites.[7] This ultimately changes the repertoire of mature mRNA transcripts and the corresponding protein isoforms produced in the cell.
Quantitative Data for ML315
The inhibitory activity of ML315 against various CLK and DYRK isoforms has been characterized in biochemical assays. This data is crucial for designing experiments and interpreting results.
| Kinase Target | IC50 (nM) | Assay Conditions | Reference |
| CLK1 | 68 | 10 µM ATP | [1][8] |
| CLK2 | 231 | 10 µM ATP | [8] |
| CLK3 | >10,000 | 10 µM ATP | [8] |
| CLK4 | 68 | 10 µM ATP | [8] |
| DYRK1A | 282 | 10 µM ATP | [8] |
| DYRK1B | 1156 | 10 µM ATP | [8] |
Signaling Pathway
The following diagram illustrates the signaling pathway through which ML315 modulates alternative splicing.
References
- 1. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Functions of SRPK, CLK and DYRK kinases in stem cells, development, and human developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Analysis of USP1 Inhibition by ML323 using Western Blot
Introduction
Ubiquitin-Specific Peptidase 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins, including Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][2] ML323 is a potent and selective small molecule inhibitor of the USP1/UAF1 deubiquitinase complex, with an IC50 of 76 nM.[3] By inhibiting USP1, ML323 prevents the removal of ubiquitin from its substrates, leading to an accumulation of their monoubiquitinated forms.[1][4] This application note provides a detailed protocol for performing Western blot analysis to assess the cellular effects of ML323 treatment, focusing on the ubiquitination status of PCNA and FANCD2.
Mechanism of Action
ML323 binds to a cryptic pocket within the USP1 enzyme, distant from the active site, inducing conformational changes that allosterically inhibit its deubiquitinase activity.[5][6] This inhibition leads to the stabilization of monoubiquitinated PCNA (Ub-PCNA) and monoubiquitinated FANCD2 (Ub-FANCD2). The accumulation of Ub-PCNA is a key signal for the activation of translesion synthesis (TLS), a DNA damage tolerance pathway.[1][7] Similarly, the persistence of Ub-FANCD2 is crucial for the proper functioning of the Fanconi Anemia (FA) pathway, which is involved in the repair of DNA interstrand crosslinks.[8][9] Consequently, inhibition of USP1 by ML323 can sensitize cancer cells to DNA-damaging agents like cisplatin.[1][8]
Experimental Protocols
Cell Culture and ML323 Treatment
This protocol is suitable for adherent human cell lines such as HEK293T, HCT116, or H596.
-
Materials:
-
HEK293T, HCT116, or H596 cells
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
ML323 (stock solution in DMSO)
-
Cisplatin (optional, as a positive control for DNA damage)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of ML323 in complete growth medium. A final concentration range of 5-30 µM is recommended.[1]
-
(Optional) For combination treatments, prepare a working solution of cisplatin (e.g., 100 µM).
-
Aspirate the old medium and treat the cells with the ML323-containing medium. For control wells, use medium with an equivalent concentration of DMSO.
-
Incubate the cells for a desired period, typically 3 to 6 hours, to observe changes in PCNA and FANCD2 ubiquitination.[1][4]
-
After incubation, proceed immediately to cell lysis for Western blot analysis.
-
Western Blot Protocol for PCNA and FANCD2 Ubiquitination
-
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (8-12% acrylamide recommended)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PCNA (mouse monoclonal)
-
Anti-FANCD2 (rabbit monoclonal)
-
-
Secondary antibodies:
-
HRP-conjugated anti-mouse IgG
-
HRP-conjugated anti-rabbit IgG
-
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Presentation
Quantitative analysis of Western blot data can be performed by measuring the band intensity of the ubiquitinated and non-ubiquitinated forms of the target proteins. The results can be presented as the percentage of the monoubiquitinated form relative to the total protein.
Table 1: Experimental Conditions for ML323 Treatment
| Parameter | Recommended Conditions |
| Cell Lines | HEK293T, HCT116, H596 |
| ML323 Concentration | 5 µM - 30 µM[1] |
| Treatment Duration | 3 - 6 hours[1][4] |
| Positive Control | Cisplatin (100 µM for 6 hours)[4] |
| Loading Control | β-actin, GAPDH, or total protein normalization[10] |
Table 2: Expected Results of ML323 Treatment on Protein Ubiquitination
| Target Protein | Treatment | Expected Outcome |
| PCNA | ML323 (30 µM) | Increase in the intensity of the higher molecular weight band corresponding to Ub-PCNA. |
| FANCD2 | ML323 (30 µM) | Increase in the intensity of the higher molecular weight band corresponding to Ub-FANCD2. |
| p53 | ML323 | No direct and consistent effect on total p53 expression has been reported. |
| ULK1 | USP1 inhibition | May lead to ULK1 degradation and inhibition of autophagy.[8] |
Mandatory Visualization
Caption: Signaling pathway of USP1-UAF1 and its inhibition by ML323.
Caption: Experimental workflow for Western blot analysis after ML323 treatment.
References
- 1. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PCNA Ubiquitination Is Important, But Not Essential for Translesion DNA Synthesis in Mammalian Cells | PLOS Genetics [journals.plos.org]
- 8. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential functions of FANCI and FANCD2 ubiquitination stabilize ID2 complex on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for ML315 In Vivo Administration and Dosage
Disclaimer: There is currently no publicly available in vivo administration, dosage, or pharmacokinetic data for the specific compound ML315. The following application notes and protocols are based on published in vivo studies of other selective inhibitors of Cdc2-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK), the known targets of ML315. These protocols should be considered as representative examples and a starting point for the development of specific in vivo studies for ML315. Researchers should conduct dose-finding and toxicology studies to determine the optimal and safe dosage range for ML315 in their specific animal models and experimental contexts.
Introduction to ML315
ML315 is a potent and selective dual inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families. It exhibits low nanomolar inhibitory activity against several members of these kinase families, including CLK1, CLK2, CLK4, DYRK1A, and DYRK1B. Due to the roles of CLK and DYRK kinases in regulating mRNA splicing, cell cycle progression, and other critical cellular processes, ML315 is a valuable chemical probe for studying the biological functions of these kinases and holds potential for therapeutic development in areas such as oncology and neurodegenerative diseases.
Quantitative Data Summary of Analogous CLK/DYRK Inhibitors
The following table summarizes in vivo administration and dosage data from studies on other CLK and DYRK inhibitors. This information can guide the initial design of in vivo experiments with ML315.
| Compound Name | Target(s) | Animal Model | Dosage | Administration Route | Vehicle | Key Findings & Reference |
| T-025 | CLK1/2/3/4, DYRK1A/1B | Nude mice with MYC-driven breast cancer allografts | Not specified | Oral (p.o.) | Not specified | Suppressed tumor growth at well-tolerated doses.[1][2][3] |
| GNF2133 | DYRK1A | RIP-DTA mice | 3, 10, 30 mg/kg | Oral (p.o.), once daily for 5 days | Not specified | Dose-dependent improvement in glucose disposal and insulin secretion. Good oral bioavailability (22.3%).[4][5][6][7] |
| Harmine | DYRK1A | BALB/c mice with P. berghei infection | 100 mg/kg | Intraperitoneal (i.p.), daily for 3 days | Not specified | Significant reduction in parasitemia.[8] |
| Harmine | C57BL/6 mice | 10 mg/kg | Intraperitoneal (i.p.), multiple doses | Saline | Downregulated TCDD-induced Cyp1a1 expression.[9] | |
| Harmine | Kunming mice | 2000 mg/kg (single dose) | Oral (p.o.) | Not specified | Acute toxicity study; LD50 determined to be 446.80 mg/kg.[10] | |
| SM08502 (Cirtuvivint) | pan-CLK, pan-DYRK | NSG mice with AML xenografts (MV411, KG1a) | 6.25 - 25 mg/kg | Oral (p.o.) | Not specified | Dose-dependent tumor growth inhibition. Combination with venetoclax showed synergistic effects.[11] |
| SM08502 (Cirtuvivint) | Mice with gastrointestinal tumor xenografts | Not specified | Oral (p.o.) | Not specified | Significantly inhibited tumor growth.[12][13] | |
| Lorecivivint (SM04690) | CLK2, DYRK1A | Human clinical trial (knee osteoarthritis) | 0.07 mg in 2 mL | Intra-articular (IA) injection | Not specified | Improved pain and function scores.[14][15][16] |
Experimental Protocols
The following are detailed, representative protocols for the in vivo administration of CLK/DYRK inhibitors based on published studies. These are generalized protocols and must be adapted and optimized for ML315.
Protocol 1: Oral Administration in a Xenograft Mouse Model (based on studies with SM08502)
Objective: To evaluate the anti-tumor efficacy of a CLK/DYRK inhibitor administered orally in a subcutaneous xenograft model.
Materials:
-
CLK/DYRK inhibitor (e.g., ML315)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
6-8 week old immunodeficient mice (e.g., NSG or nude mice)
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Matrigel (or similar basement membrane matrix)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
On the day of implantation, harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the inhibitor formulation. For oral gavage, a suspension in 0.5% methylcellulose is common. The final concentration should be calculated based on the desired dose and an administration volume of approximately 10 mL/kg.
-
Administer the inhibitor or vehicle control orally once daily using a gavage needle.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies, histology).
-
Protocol 2: Intraperitoneal Administration for Systemic Effects (based on studies with Harmine)
Objective: To assess the systemic effects of a CLK/DYRK inhibitor in mice.
Materials:
-
CLK/DYRK inhibitor (e.g., ML315)
-
Vehicle for intraperitoneal injection (e.g., sterile saline or saline with 5% DMSO)
-
6-8 week old mice (e.g., C57BL/6)
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Animal Acclimation:
-
Allow mice to acclimate to the housing facility for at least one week before the start of the experiment.
-
-
Drug Preparation and Administration:
-
Dissolve or suspend the inhibitor in the chosen vehicle. If using DMSO, ensure the final concentration is low (e.g., <5%) to avoid toxicity.
-
Administer the inhibitor or vehicle control via intraperitoneal injection at the desired dose (e.g., 10 mg/kg). The injection volume is typically 10 mL/kg.
-
-
Experimental Time Course:
-
The timing of sample collection will depend on the specific research question. For example, to assess the effect on a specific signaling pathway, tissues may be collected at various time points after a single injection. For longer-term studies, injections may be repeated daily.
-
-
Endpoint Analysis:
-
At the designated time points, euthanize the animals and collect tissues of interest (e.g., liver, brain, blood).
-
Process the tissues for the desired downstream analysis (e.g., Western blotting, qPCR, histology).
-
Visualization of Signaling Pathways and Experimental Workflows
CLK/DYRK Signaling Pathway
The following diagram illustrates the central role of CLK and DYRK kinases in regulating pre-mRNA splicing and other cellular processes. Inhibition of these kinases by a compound like ML315 is expected to disrupt these pathways.
Caption: CLK and DYRK kinase signaling pathway.
Experimental Workflow for In Vivo Inhibitor Studies
This diagram outlines a general workflow for conducting in vivo studies with a small molecule inhibitor like ML315.
Caption: General workflow for in vivo inhibitor studies.
References
- 1. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro and in vivo anti-malarial activity of novel harmine-analog heat shock protein 90 inhibitors: a possible partner for artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harmine and Harmaline Downregulate TCDD-Induced Cyp1a1 in the Livers and Lungs of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. trials.arthritis.org [trials.arthritis.org]
- 15. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase 2b randomized trial of lorecivivint, a novel intra-articular CLK2/DYRK1A inhibitor and Wnt pathway modulator for knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Probe U0126
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of U0126, a potent and selective inhibitor of MEK1 and MEK2, key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Introduction to U0126
U0126 is a synthetic organic compound that acts as a highly selective, non-competitive inhibitor of MAP Kinase Kinase (MEK1 and MEK2). By inhibiting MEK1/2, U0126 prevents the phosphorylation and subsequent activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), also known as p44/42 MAPK.[1][2] The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][3][4] Dysregulation of this pathway is frequently observed in various diseases, most notably in cancer.[3][4] U0126 is a widely used chemical probe to investigate the roles of the MEK/ERK pathway in these physiological and pathological processes.
Mechanism of Action
U0126 specifically targets the kinase activity of MEK1 and MEK2.[1] It binds to the unphosphorylated MEK enzymes and prevents their activation by upstream kinases such as Raf. This inhibition is non-competitive with respect to both ATP and the substrate ERK. The high selectivity of U0126 for MEK1/2 over other kinases makes it a valuable tool for dissecting the specific contributions of the ERK pathway in cellular signaling.
Below is a diagram illustrating the canonical MAPK/ERK signaling pathway and the point of inhibition by U0126.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of U0126 on MEK1/2.
Quantitative Data Summary
The following tables summarize the key quantitative data for U0126 based on published literature.
Table 1: In Vitro Inhibitory Activity of U0126
| Target | IC₅₀ Value | Assay Conditions | Reference |
| MEK1 | 72 nM | Cell-free kinase assay | [5] |
| MEK2 | 58 nM | Cell-free kinase assay | [5] |
| Anchorage-independent colony formation (HCT116 cells) | 19.4 µM | Soft agar growth assay | [6] |
Table 2: Recommended Working Concentrations for Cellular Assays
| Assay Type | Cell Line | Concentration Range | Pre-treatment Time | Reference |
| Inhibition of ERK Phosphorylation | NIH-3T3 cells | 10 µM | 30 min - 2 hours | [2] |
| Inhibition of ERK Phosphorylation | T47D cells | 10 µM | 30 min | [7] |
| Inhibition of Cell Proliferation | HT29 cells | >10 µM | 24 - 36 hours | [8] |
| Induction of Apoptosis | KG1a leukemic cells | Not specified | Not specified | [3] |
| Inhibition of Autophagy | HEI-OC1 cells | Not specified | Not specified | [4] |
| Cell Cycle Analysis | BPH-1 and WPMY-1 cells | 10 µM | 24 hours | [9] |
Table 3: In Vivo Efficacy of U0126
| Animal Model | Tumor Type | Dosage | Administration Route | Effect | Reference |
| Nude mice | Embryonal rhabdomyosarcoma xenograft | 25 and 50 µmol/kg | Intraperitoneal (i.p.), weekly | Reduced tumor growth rate | [10] |
| Mice | Focal cerebral ischemia | 200 µg/kg | Intravenous (i.v.) | Reduced infarct volume | [11] |
| Zebrafish | Pancreatic cancer xenograft | 20 µM (in vitro) | Not applicable | Suppressed cell proliferation | [12] |
Experimental Protocols
Here are detailed protocols for key experiments using U0126.
Inhibition of ERK1/2 Phosphorylation in Cell Culture
This protocol describes how to assess the inhibitory effect of U0126 on growth factor-induced ERK1/2 phosphorylation.
Experimental Workflow Diagram:
References
- 1. invivogen.com [invivogen.com]
- 2. U0126 | Cell Signaling Technology [cellsignal.com]
- 3. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 5. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pnas.org [pnas.org]
- 12. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ML315 Incubation Time in Cells
Welcome to the technical support center for ML315. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of ML315 in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is ML315 and what is its mechanism of action?
ML315 is a potent and selective dual inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1] Its primary mechanism of action is to bind to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates.[2] This inhibition disrupts key cellular processes such as mRNA splicing and cell cycle regulation.[2][3]
Q2: Which specific kinases are inhibited by ML315?
ML315 has been shown to inhibit several members of the CLK and DYRK families with varying potencies. The half-maximal inhibitory concentrations (IC50) for specific kinase isoforms are detailed in the table below.
Q3: What are the downstream effects of inhibiting CLK and DYRK kinases with ML315?
Inhibition of CLK kinases, particularly CLK1, CLK2, and CLK4, primarily affects the phosphorylation of serine/arginine-rich (SR) proteins. This leads to alterations in pre-mRNA splicing.[3] DYRK kinases, such as DYRK1A, are involved in a broader range of cellular processes, including the regulation of transcription factors (e.g., NFAT, GLI1), cell cycle progression, and neuronal development.[4][5] Inhibition of DYRK1A can impact signaling pathways such as the Hedgehog and calcineurin/NFAT pathways.[4][5]
Q4: How do I determine the optimal incubation time for ML315 in my cell line?
The optimal incubation time for ML315 will depend on your specific cell line and the biological question you are investigating. It is recommended to perform a time-course experiment to determine the ideal duration of treatment. This typically involves treating your cells with a fixed concentration of ML315 and assessing the desired endpoint (e.g., inhibition of a specific phosphorylation event, change in cell viability) at various time points (e.g., 6, 12, 24, 48, 72 hours).
Q5: What concentration of ML315 should I use in my experiments?
The optimal concentration of ML315 will also be cell-line and assay-dependent. A good starting point is to perform a dose-response experiment to determine the IC50 value in your specific cellular assay. Based on published data for similar kinase inhibitors, a concentration range of 10 nM to 10 µM is often a reasonable starting point for initial experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of ML315 treatment. | 1. Incorrect concentration: The concentration of ML315 may be too low to elicit a response in your cell line. 2. Short incubation time: The incubation time may be insufficient for ML315 to exert its biological effects. 3. Cell line resistance: Your chosen cell line may be resistant to the effects of CLK/DYRK inhibition. 4. Compound instability: ML315 may be unstable in your culture medium over long incubation periods. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment to identify the necessary incubation period. 3. Consider using a different cell line known to be sensitive to splicing modulators or cell cycle inhibitors. 4. Prepare fresh ML315 solutions for each experiment and consider a medium change with fresh compound for longer incubation times. |
| High levels of cell death or cytotoxicity. | 1. Concentration too high: The concentration of ML315 may be causing off-target effects or inducing apoptosis. 2. Prolonged incubation: Extended exposure to the inhibitor may be toxic to the cells. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration of ML315. Refer to your dose-response curve to select a concentration that inhibits the target without causing excessive cell death. 2. Reduce the incubation time. 3. Ensure the final concentration of the solvent in your culture medium is non-toxic (typically ≤ 0.1% for DMSO). |
| Inconsistent or variable results between experiments. | 1. Cell passage number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. 2. Cell density: The initial seeding density can affect cell growth and drug response. 3. Inconsistent compound preparation: Variations in the preparation of ML315 stock and working solutions. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Optimize and maintain a consistent cell seeding density for all experiments. 3. Prepare fresh stock solutions of ML315 regularly and use precise pipetting techniques for dilutions. |
| Difficulty detecting downstream signaling changes. | 1. Timing of analysis: The peak of the downstream effect may occur at a different time point than what was tested. 2. Antibody quality: The antibodies used for detecting downstream targets (e.g., phosphorylated proteins) may not be optimal. 3. Low target expression: The target protein may be expressed at low levels in your cell line. | 1. Perform a detailed time-course experiment and collect samples at multiple early and late time points. 2. Validate your antibodies for specificity and sensitivity using positive and negative controls. 3. Confirm the expression of your target protein in your cell line using a validated method like Western blotting or mass spectrometry. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of ML315
| Kinase | IC50 (nM) |
| CLK1 | 68 |
| CLK2 | 231 |
| CLK4 | 68 |
| DYRK1A | 282 |
| DYRK1B | <10 |
| DYRK2 | >10,000 |
| DYRK3 | >10,000 |
Data sourced from probe reports from the NIH Molecular Libraries Program.
Experimental Protocols
Protocol 1: Determining the IC50 of ML315 using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of ML315 in a chosen cell line.
Materials:
-
ML315
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of ML315 in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the ML315 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Also, prepare a vehicle control (medium with the same concentration of solvent as the highest ML315 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared ML315 dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired incubation time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the ML315 concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Target Engagement by Western Blotting
This protocol describes how to assess the inhibition of downstream targets of CLK or DYRK kinases by ML315 treatment.
Materials:
-
ML315
-
Cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against phosphorylated SR proteins or other downstream targets of DYRK1A)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of ML315 or vehicle control for the optimized incubation time.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of ML315 on the phosphorylation or expression of the target protein.
-
Visualizations
Caption: ML315 inhibits CLK and DYRK kinases, affecting downstream cellular processes.
Caption: Workflow for optimizing ML315 incubation time in cell-based assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. assaybiotechnology.com [assaybiotechnology.com]
- 4. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
troubleshooting unexpected results with ML315
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ML315, a selective dual inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common and unexpected issues that may arise during experiments with ML315.
| Question | Answer |
| 1. What are the primary targets of ML315? | ML315 is a chemical probe designed as a potent and selective dual inhibitor of the Clk and Dyrk families of kinases. |
| 2. What are the known IC50 values for ML315? | In biochemical assays, ML315 exhibits IC50 values of 68 nM for Clk and 282 nM for Dyrk kinases. |
| 3. I am not observing the expected phenotype after ML315 treatment. What could be the issue? | Several factors could contribute to this: - Suboptimal Concentration: Ensure you are using a concentration of ML315 that is appropriate for your cell type and experimental endpoint. We recommend performing a dose-response curve to determine the optimal concentration. - Cell Permeability: While ML315 is designed for cell-based assays, its uptake can vary between cell lines. Consider extending the incubation time or using a positive control for Clk/Dyrk inhibition. - Target Expression: Confirm that your cells express the target kinases (Clk and Dyrk isoforms) at sufficient levels. - Compound Stability: Ensure proper storage and handling of ML315 to maintain its activity. It should be stored at -20°C and protected from light. Prepare fresh dilutions for each experiment. |
| 4. I am observing unexpected or off-target effects. How can I troubleshoot this? | While ML315 has been shown to be highly selective for the Clk and Dyrk kinase families, off-target effects are a possibility with any kinase inhibitor.[1] - Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that ML315 is binding to its intended targets in your cells. - Use a Negative Control: If available, use a structurally similar but inactive analog of ML315 to distinguish on-target from off-target effects. - Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. - Phenotypic Controls: Use other known inhibitors of the Clk/Dyrk pathway to see if they replicate the observed phenotype. - Kinome Profiling: For in-depth analysis, consider performing a broad kinase selectivity screen (e.g., KinomeScan) to identify potential off-targets in your experimental system. |
| 5. How should I prepare and store ML315? | ML315 is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent like DMSO to create a stock solution. Store the stock solution at -20°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Avoid repeated freeze-thaw cycles. |
| 6. What are the downstream effects of inhibiting Clk and Dyrk kinases? | - Clk Kinases: Inhibition of Clk kinases primarily affects pre-mRNA splicing by altering the phosphorylation of serine/arginine-rich (SR) proteins. This can lead to changes in alternative splicing patterns. - Dyrk Kinases: Dyrk kinases are involved in a variety of cellular processes, including cell cycle regulation, neuronal development, and signal transduction. Inhibition can lead to diverse downstream effects depending on the specific Dyrk isoform and cellular context. |
Key Experiments: Methodologies
Here are detailed protocols for key experiments to investigate the effects of ML315.
Western Blot Analysis of SR Protein Phosphorylation
This protocol is designed to assess the on-target activity of ML315 by measuring the phosphorylation status of SR proteins, which are direct downstream targets of Clk kinases.
Materials:
-
Cells of interest
-
ML315
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SR protein (e.g., clone 1H4), anti-total SR protein, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of ML315 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SR proteins overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total SR protein and a loading control.
RT-PCR Analysis of Alternative Splicing
This protocol allows for the investigation of ML315-induced changes in the alternative splicing of a target gene known to be regulated by Clk kinases.
Materials:
-
Cells treated with ML315 or vehicle control
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the alternative splicing event of interest
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from ML315-treated and control cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the alternatively spliced exon. This will amplify different sized products corresponding to the inclusion or exclusion of the exon.
-
-
Agarose Gel Electrophoresis:
-
Separate the PCR products on an agarose gel.
-
Visualize the bands under UV light and quantify the relative abundance of the different splice isoforms.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that ML315 directly binds to its target kinases (Clk and Dyrk) within the cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells of interest
-
ML315
-
PBS
-
Lysis buffer with protease inhibitors
-
Primary antibodies against the target kinase (e.g., anti-Clk1 or anti-Dyrk1A)
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with ML315 or a vehicle control for a specified time.
-
Heating: Resuspend the cells in PBS and divide them into aliquots. Heat the aliquots at different temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting, as described in the protocol above.
-
Increased abundance of the target kinase in the soluble fraction at higher temperatures in the ML315-treated samples compared to the control indicates target engagement.
-
Visualizations
Signaling Pathway of ML315 Action
Caption: ML315 inhibits Clk and Dyrk kinases, affecting downstream cellular processes.
Experimental Workflow for Troubleshooting Unexpected Results
Caption: A logical workflow for troubleshooting unexpected results with ML315.
Logical Relationship for Assessing Off-Target Effects
Caption: A logical approach to investigate potential off-target effects of ML315.
References
Technical Support Center: Assessing ML315 Cell Permeability
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for assessing the cell permeability of the kinase inhibitor ML315.
Frequently Asked Questions (FAQs)
Q1: What is ML315 and why is assessing its cell permeability crucial?
ML315 is a small molecule inhibitor of the CLK and DYRK kinase families.[1] For ML315 to be effective as a research tool or potential therapeutic, it must be able to cross the cell membrane to reach its intracellular targets. Therefore, assessing its cell permeability is a critical step to verify its biological activity and to understand its potential for oral absorption and distribution within an organism.
Q2: What are the primary methods for assessing the cell permeability of a small molecule like ML315?
There are several established methods, which can be broadly categorized into non-cell-based and cell-based assays.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that models passive diffusion.[2][3] It uses a synthetic membrane coated with lipids to predict passive transport across barriers like the gastrointestinal (GI) tract or the blood-brain barrier (BBB).[2]
-
Caco-2 Permeability Assay: This is a cell-based assay that uses the human colorectal adenocarcinoma cell line, Caco-2.[4] These cells differentiate into a monolayer that structurally and functionally resembles the human intestinal epithelium, complete with tight junctions and active transporters.[4][5][6] This model assesses both passive diffusion and active transport processes, including drug efflux.[3][4]
-
Madin-Darby Canine Kidney (MDCK) Permeability Assay: This is another cell-based assay using epithelial cells from a dog kidney.[7] MDCK cells form a tight, polarized monolayer and are often used to study drug efflux.[8] A common variation is the MDCK-MDR1 assay, where the cells are transfected to overexpress the P-glycoprotein (P-gp) efflux pump, making it a valuable tool for specifically identifying P-gp substrates.[7][8][9]
Q3: How do I choose the right permeability assay for my experiment with ML315?
The choice of assay depends on the specific question you are trying to answer.
-
For an initial, rapid, and cost-effective screen of passive permeability, PAMPA is an excellent choice.[2][10]
-
To get a more comprehensive understanding that includes active transport and better predicts human oral absorption, the Caco-2 assay is considered the gold standard.[4][11]
-
If you suspect ML315 might be a substrate of the P-gp efflux pump or want to specifically model the blood-brain barrier, the MDCK-MDR1 assay is highly recommended.[8][12]
Below is a decision-making workflow to help select the appropriate assay.
Q4: What are the key parameters calculated from these assays?
The primary outputs are the Apparent Permeability Coefficient (Papp) and the Efflux Ratio (ER).
| Parameter | Description | Formula |
| Papp (cm/s) | The rate at which a compound moves across the membrane or cell monolayer. It is a key indicator of the compound's permeability. | Papp = (dQ/dt) / (A * C0)dQ/dt = rate of compound appearance in the receiver compartment A = surface area of the membrane/monolayer C0 = initial concentration in the donor compartment |
| Efflux Ratio (ER) | The ratio of permeability in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction. An ER ≥ 2 suggests the compound is subject to active efflux.[6][8] | ER = Papp (B-A) / Papp (A-B) |
| % Recovery | The total amount of compound recovered from both donor and receiver wells at the end of the experiment. Low recovery can indicate issues like binding to plastic or cell metabolism.[5] | % Recovery = 100 * [(VrCr) + (VdCd)] / (Vd*C0)V = volume, C = concentration r = receiver, d = donor, 0 = initial |
Table 1: General Classification of Permeability Based on Caco-2 Papp (A-B) Values
| Papp (A→B) (x 10-6 cm/s) | Permeability Classification | Expected In Vivo Absorption |
| < 1.0 | Low | < 50% |
| 1.0 - 10.0 | Moderate | 50% - 89% |
| > 10.0 | High | > 90% |
Note: These are general ranges and can vary slightly between laboratories.
Troubleshooting Guides
Q5: In my Caco-2 / MDCK assay, the transepithelial electrical resistance (TEER) value is low. What does this mean and how can I fix it?
A low TEER value indicates that the cell monolayer has not formed properly or has lost its integrity (i.e., "leaky" tight junctions).[5][13] Data from leaky monolayers are unreliable.
-
Possible Causes:
-
Cells were seeded at an incorrect density.
-
Cells have been in culture for too long (high passage number).
-
Contamination (e.g., mycoplasma).
-
The test compound (ML315) is cytotoxic at the concentration used.
-
Mechanical disruption during media changes or plate handling.
-
-
Solutions:
-
Optimize Seeding Density: Ensure you are using the correct number of cells per insert.
-
Use Low-Passage Cells: Always use cells within a validated passage number range.
-
Check for Cytotoxicity: Perform a preliminary cytotoxicity assay (e.g., MTT or LDH) with ML315 at the intended concentration.
-
Handle with Care: Be gentle during all washing and media changing steps.
-
Validate Monolayer Integrity: Use a paracellular marker like Lucifer yellow to confirm monolayer integrity alongside TEER measurements.[5][13] A leakage of >1-2% is generally considered unacceptable.
-
Q6: My compound recovery is very low (<70%). What are the likely reasons?
Low recovery suggests that the compound is being lost during the assay and is not accounted for in the donor and receiver wells.
-
Possible Causes:
-
Nonspecific Binding: The compound may be binding to the plastic walls of the assay plate or filter insert.
-
Cellular Metabolism: The Caco-2 cells may be metabolizing ML315. Caco-2 cells express some metabolic enzymes.
-
Compound Instability: ML315 may be unstable in the assay buffer.
-
Intracellular Accumulation: The compound may be sequestered inside the cells and not released.
-
-
Solutions:
-
Use Low-Binding Plates: Employ plates specifically designed for low nonspecific binding.
-
Include a Mass Balance Study: Analyze the amount of compound remaining in the cell monolayer at the end of the experiment by lysing the cells.
-
Assess Metabolic Stability: Run a parallel experiment in the presence of cell lysate or microsomes to check for metabolic degradation.
-
Check Buffer Stability: Incubate ML315 in the assay buffer for the duration of the experiment and measure its concentration over time.
-
Q7: The efflux ratio for ML315 is high (>2). How should I interpret this?
A high efflux ratio is a strong indicator that ML315 is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 and/or MDCK-MDR1 cells.[6][8]
-
Interpretation: The compound can enter the cell but is actively pumped out, which can limit its intracellular concentration and overall bioavailability.
-
Next Steps:
-
Confirm with Inhibitors: Repeat the bidirectional assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil or cyclosporine A for P-gp).[9] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that ML315 is a substrate for that transporter.
-
Use Transfected Cell Lines: Use specific cell lines that overexpress a single transporter (like MDCK-MDR1) to confirm the specific transporter involved.[7]
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a general method for assessing the passive permeability of ML315.
-
Preparation of Solutions:
-
Prepare a stock solution of ML315 (e.g., 10 mM in DMSO).
-
Prepare the lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[2]
-
Prepare the assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
-
Assay Procedure:
-
Coat Membrane: Gently add 5 µL of the lipid solution to the membrane of each well in the donor plate (top plate) and allow it to impregnate for 5-10 minutes.[10][14]
-
Prepare Acceptor Plate: Add 300 µL of assay buffer to each well of the acceptor plate (bottom plate).
-
Prepare Donor Plate: Dilute the ML315 stock solution in the assay buffer to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%). Add 150-200 µL of this solution to each well of the coated donor plate.[10]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate this assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[3][15]
-
Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, analyze a reference standard of the initial donor solution (C0).
-
-
Quantification and Analysis:
-
Analyze the concentration of ML315 in all samples using a suitable analytical method, typically LC-MS/MS.
-
Calculate the Pe (effective permeability) value using the manufacturer's or an established formula that accounts for volumes and incubation time.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol provides a detailed workflow for assessing both passive and active transport of ML315.
Detailed Steps:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell filter inserts and cultured for approximately 21 days to form a differentiated, polarized monolayer.[5][11]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each insert. Only inserts with acceptable TEER values (typically >300 Ω·cm²) should be used.[4][5]
-
Transport Experiment:
-
Gently wash the cell monolayers on both the apical (top) and basolateral (bottom) sides with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) at pH 7.4).
-
For A→B permeability: Add the dosing solution containing ML315 (e.g., 10 µM) to the apical compartment and fresh transport buffer to the basolateral compartment.[16]
-
For B→A permeability: Add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.[16]
-
Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 120 minutes), often with gentle orbital shaking.[17]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantify the concentration of ML315 in the samples using LC-MS/MS.
-
Calculate the Papp values for both directions, the efflux ratio, and the percent recovery as described in Table 1.[4]
-
References
- 1. ML315 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. enamine.net [enamine.net]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. In Vitro Permeability Assays [merckmillipore.com]
- 7. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. pharmaron.com [pharmaron.com]
Mitigating Batch-to-Batch Variability of ML315: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and managing potential batch-to-batch variability of the Clk and DYRK inhibitor, ML315. By implementing robust quality control measures and standardized experimental protocols, users can ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new batch of ML315. What could be the cause?
A1: Inconsistent results with a new batch of a small molecule inhibitor like ML315 can stem from several factors. The most common causes include variations in compound purity, solubility, and stability between batches. It is also possible that the biological system itself has inherent variability. We recommend performing a series of quality control checks on the new batch before proceeding with extensive experiments.
Q2: How can we verify the purity and identity of our new ML315 batch?
A2: It is crucial to verify the identity and purity of each new lot of ML315. While vendors provide a certificate of analysis (CoA), independent verification is recommended. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose. The HPLC profile will confirm the purity, while the mass spectrum will confirm the molecular weight of the compound.
Q3: We are having trouble dissolving ML315. What are the recommended solvents and procedures?
A3: According to available data, ML315 is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. However, solubility can be a source of variability. It is essential to ensure the compound is fully dissolved. After creating a stock solution, sonication or gentle warming (be cautious of potential degradation) can aid dissolution. Always visually inspect the solution for any precipitate before use. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How should we properly store ML315 to ensure its stability?
A4: ML315 should be stored at -20°C for long-term stability, with a predicted stability of at least 2 years under these conditions.[1] For frequent use, aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect the compound from light.
Q5: How can we functionally validate a new batch of ML315?
A5: Functional validation is a critical step to ensure the new batch has the expected biological activity. This can be achieved by performing a dose-response curve in a well-established cellular or biochemical assay where the effect of ML315 is known. Comparing the IC50 (or EC50) value of the new batch to that of a previously validated batch is the most effective way to confirm consistent potency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no activity of ML315 in the assay. | 1. Compound degradation due to improper storage. 2. Incomplete dissolution of the compound. 3. Lower purity of the new batch. 4. Pipetting errors. | 1. Use a fresh aliquot of ML315. 2. Ensure complete dissolution of the stock solution. 3. Perform purity analysis (HPLC). 4. Calibrate pipettes and use positive displacement pipettes for viscous solutions like DMSO. |
| Increased off-target effects or cellular toxicity. | 1. Presence of impurities in the new batch. 2. Higher than intended final concentration. | 1. Analyze the purity of the compound. 2. Verify the concentration of the stock solution and recalculate dilutions. |
| Precipitation of the compound in cell culture media. | 1. Poor solubility of ML315 at the working concentration. 2. Interaction with components in the media. | 1. Lower the final concentration of ML315. 2. Visually inspect for precipitation after dilution in media. 3. Consider using a different formulation or solvent, though this may require extensive validation. |
| Inconsistent IC50/EC50 values between experiments. | 1. Batch-to-batch variability of ML315. 2. Variability in the biological assay (e.g., cell passage number, reagent quality). | 1. Perform a side-by-side comparison of the new and old batches. 2. Standardize all assay parameters and use internal controls. |
Experimental Protocols
Protocol 1: Quality Control of a New ML315 Batch
-
Visual Inspection: Examine the physical appearance of the new batch. It should be a solid powder.
-
Solubility Test:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Visually inspect for complete dissolution. If necessary, use a vortex or sonicator to aid dissolution.
-
-
Purity and Identity Verification (HPLC-MS):
-
Prepare a sample of the dissolved ML315.
-
Analyze by reverse-phase HPLC to determine the percentage purity.
-
Use an integrated mass spectrometer to confirm the molecular weight (C18H13Cl2N3O2, Formula Weight: 374.22).[1]
-
-
Functional Validation (Dose-Response Assay):
-
Select a reliable assay where ML315's inhibitory effect is well-characterized (e.g., a cell line known to be sensitive to Clk/DYRK inhibition).
-
Prepare a serial dilution of the new ML315 batch and a previously validated batch (if available).
-
Perform the assay and calculate the IC50/EC50 values for both batches.
-
The values should be within an acceptable range of each other.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C18H13Cl2N3O2 | [1] |
| Formula Weight | 374.22 | [1] |
| Purity (Typical) | >98% (HPLC) | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
| IC50 (Clk) | 68 nM | [1] |
| IC50 (DYRK) | 282 nM | [1] |
Visualizations
ML315 Quality Control Workflow
Caption: Workflow for quality control of a new ML315 batch.
Troubleshooting Logic for Inconsistent ML315 Activity
References
Validation & Comparative
A Comparative Guide to ML315 and Other Cdc2-like Kinase (Clk) Inhibitors for Researchers
For researchers and professionals in drug development, the selection of specific and potent kinase inhibitors is paramount for dissecting cellular signaling pathways and developing novel therapeutics. This guide provides a detailed comparison of ML315, a notable Cdc2-like kinase (Clk) inhibitor, with other widely used inhibitors of this kinase family.
This objective comparison focuses on biochemical potency, selectivity, and the underlying experimental methodologies to empower informed decisions in research applications.
Introduction to Clk Kinases and Their Inhibition
Cdc2-like kinases (Clks) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing.[1] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome, the cellular machinery responsible for intron removal and exon ligation.[1] Dysregulation of Clk activity and aberrant splicing are implicated in various diseases, including cancer and neurodegenerative disorders, making Clks attractive targets for therapeutic intervention.[1]
ML315 is a potent inhibitor of Clk1 and Clk4, with moderate activity against Clk2 and Dyrk1A.[2] Its unique pyrimidine scaffold and selectivity profile distinguish it from other well-known Clk inhibitors, offering a valuable tool for probing the specific functions of these kinases.[2]
Comparative Biochemical Potency and Selectivity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of ML315 and other prominent Clk inhibitors against a panel of Clk and Dyrk (dual-specificity tyrosine-phosphorylation-regulated kinase) family members. The Dyrk kinases are often co-inhibited by Clk inhibitors due to structural similarities in their ATP-binding pockets.
| Inhibitor | Clk1 (IC50, nM) | Clk2 (IC50, nM) | Clk3 (IC50, nM) | Clk4 (IC50, nM) | Dyrk1A (IC50, nM) | Dyrk1B (IC50, nM) |
| ML315 | 68 | 231 | >10,000 | 68 | 282 | 1156 |
| ML167 | 1522 | 1648 | >10,000 | 136 | >10,000 | 4420 |
| ML106 | 59 | 1902 | 6936 | 39 | 62 | 697 |
| TG003 | 20 | 200 | >10,000 | 15 | 24 | 34 |
| KH-CB19 | 19.7 | - | 530 | - | 57.8 | - |
Data compiled from multiple sources.[3][4][5][6] Note: Assays were performed by various providers and conditions may differ slightly.
Signaling Pathway of Clk-Mediated Splicing Regulation
The following diagram illustrates the central role of Clk kinases in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins. Inhibition of Clks by compounds like ML315 disrupts this process, leading to alterations in splice site selection.
References
- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. In vivo regulation of alternative pre-mRNA splicing by the Clk1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KH-CB19 - Immunomart [immunomart.org]
Validating Cellular Target Engagement of ML315: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the cellular target engagement of ML315, a known inhibitor of the cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1][2][3][4] Understanding and confirming that a compound like ML315 interacts with its intended molecular targets within a cellular environment is a critical step in drug discovery and chemical probe development. This guide outlines key experimental approaches, presents available data for ML315 and its alternatives, and provides detailed protocols to aid in the design of target validation studies.
Introduction to ML315 and its Targets
ML315 is a small molecule inhibitor targeting the CLK and DYRK families of kinases.[1][2][3][4] These kinases are involved in regulating mRNA splicing and other crucial cellular processes. Specifically, ML315 has been shown to inhibit CLK1, CLK4, and to a lesser extent, CLK2, as well as DYRK1A and DYRK1B in biochemical assays.[1][2] The validation of its engagement with these targets in a cellular context is paramount to understanding its biological effects and therapeutic potential.
Comparative Analysis of Kinase Inhibitors
To provide context for the utility of ML315, this guide includes a comparison with other known inhibitors of the CLK and DYRK kinase families: TG-003 and Harmine.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement Data |
| ML315 | CLK1 | 68[1][2] | Not publicly available |
| CLK2 | 231[1] | Not publicly available | |
| CLK4 | 68[1][2][4] | Not publicly available | |
| DYRK1A | 282[1][4] | Not publicly available | |
| DYRK1B | 1156[1] | Not publicly available | |
| TG-003 | CLK1 | 20[2] | Not publicly available |
| CLK2 | 200[2] | Not publicly available | |
| CLK4 | 15[2] | Not publicly available | |
| DYRK1A | 24 | Not publicly available | |
| DYRK1B | 34 | Not publicly available | |
| Harmine | DYRK1A | 33[5] | Cellular inhibition of substrate phosphorylation IC50 = 48 nM[6] |
| DYRK1B | 166[5] | Not publicly available | |
| DYRK2 | 1900[5] | Not publicly available | |
| SGC-CLK-1 | CLK1 | 41 | NanoBRET IC50 = 165 nM |
| CLK2 | 36 | NanoBRET IC50 = 70 nM | |
| CLK4 | Not reported | NanoBRET IC50 = 100 nM |
Key Experimental Approaches for Target Engagement Validation
Validating that a compound binds to its intended target within the complex environment of a living cell is crucial. Several robust methods are available for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting temperature (Tm) increases. This stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble fraction of the target protein, typically by Western blot or mass spectrometry.
Experimental Workflow for CETSA
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method to quantify compound binding to a specific protein target. This technology uses a target protein fused to a NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target. When the tracer is bound, energy transfer from the luciferase to the tracer occurs, generating a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner, from which an IC50 value for target engagement can be determined.
Signaling Pathway for NanoBRET™ Assay
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of ML315 or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the protein levels of the target kinases (CLK1, CLK4, DYRK1A) by Western blotting using specific antibodies.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. Determine the melting temperature (Tm) for the vehicle- and ML315-treated samples. A shift in the melting curve to a higher temperature in the presence of ML315 indicates target engagement.
NanoBRET™ Target Engagement Assay Protocol
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., CLK1, CLK4, or DYRK1A) fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of ML315. Add the NanoBRET™ tracer and the ML315 dilutions to the cells. Incubate at 37°C for 2 hours to allow for compound entry and target binding.
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the ML315 concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value for target engagement.
Conclusion
Validating the cellular target engagement of ML315 is essential for its development as a chemical probe or therapeutic lead. This guide provides a framework for researchers to design and execute robust target validation studies using established methodologies like CETSA and NanoBRET™. While direct cellular target engagement data for ML315 is not yet widely available, the provided protocols and comparative data for other CLK/DYRK inhibitors offer a clear path forward for these critical experiments. By confirming that ML315 engages its intended kinase targets within the complex milieu of a living cell, researchers can more confidently interpret its biological effects and advance its potential applications.
References
- 1. ML 315 hydrochloride | Cdc2-like Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
ML315 IC50 values for Clk1, Clk2, Clk4, Dyrk1A
An Objective Comparison of ML315 Potency Against Clk and Dyrk Kinases
This guide provides a comparative analysis of the inhibitor ML315 against key members of the Cdc-like kinase (Clk) and Dual-specificity tyrosine phosphorylation-regulated kinase (Dyrk) families. The central focus is the half-maximal inhibitory concentration (IC50) of ML315 against Clk1, Clk2, Clk4, and Dyrk1A, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Data Presentation: ML315 IC50 Values
The inhibitory activity of ML315 was quantified to determine its potency against various Clk and Dyrk kinase isoforms. The resulting IC50 values, presented in nanomolar concentrations (nM), offer a clear metric for comparing the compound's efficacy across these related kinases. ML315 demonstrates notable potency for Clk1 and Clk4, with slightly reduced activity against Clk2 and Dyrk1A.[1][2]
| Kinase Target | ML315 IC50 (nM) |
| Clk1 | 68 |
| Clk2 | 231 |
| Clk4 | 68 |
| Dyrk1A | 282 |
| Data sourced from the NIH Molecular Libraries Program probe report for ML315.[1] |
Experimental Protocols
The determination of IC50 values for ML315 was conducted using a radiometric-based filtration binding assay.[2] This established method provides a quantitative measure of kinase activity and, consequently, the inhibitory potential of a compound.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Reaction Setup: The kinase, substrate (a protein or peptide specific to the kinase), and the inhibitor (ML315 at varying concentrations) are combined in a reaction buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of radiolabeled ATP, specifically ³³P-γ-ATP.[2]
-
Incubation: The reaction mixture is incubated for a predetermined period at a controlled temperature to allow for the kinase-mediated transfer of the radiolabeled phosphate from ATP to the substrate.
-
Termination and Filtration: The reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated substrate.
-
Washing: Unreacted ³³P-γ-ATP is washed away from the filter.
-
Detection: The amount of radioactivity remaining on the filter, which corresponds to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each concentration of ML315 is calculated relative to a control reaction with no inhibitor. These values are then plotted against the logarithm of the inhibitor concentration to generate a dose-response curve, from which the IC50 value is determined.[3]
Visualizations: Signaling Pathway and Experimental Workflow
To further elucidate the context and methodology of this research, the following diagrams have been generated.
Caption: Role of Clk1 and Clk4 in pre-mRNA splicing and its inhibition by ML315.
Caption: Experimental workflow for determining kinase inhibitor IC50 values.
References
- 1. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. courses.edx.org [courses.edx.org]
Interpreting ML315 Kinome Scan Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive analysis of the kinome scan data for ML315, a potent inhibitor of the cdc2-like (Clk) and dual-specificity tyrosine-regulated kinase (Dyrk) families. By comparing its performance with alternative inhibitors, TG003 and KH-CB19, this document offers valuable insights for interpreting experimental results and guiding future research.
Kinome Scan Data Comparison
The following table summarizes the kinome scan data for ML315 and its alternatives, focusing on their primary targets and significant off-target interactions. The data for ML315 is presented as the percentage of control, where a lower value indicates stronger binding and inhibition. For TG003 and KH-CB19, reported IC50 values are provided for their primary targets, offering a direct measure of their inhibitory potency.
| Kinase Target | ML315 (% of Control) | TG003 (IC50) | KH-CB19 (IC50) | Kinase Family |
| CLK1 | 0.5 | 20 nM[1][2] | 19.7 nM[3][4] | CMGC |
| CLK2 | 1.5 | 200 nM[1][2] | - | CMGC |
| CLK4 | 0.5 | 15 nM[1][2] | Potent Inhibition | CMGC |
| DYRK1A | 3.5 | 930 nM | 55 nM[5] | CMGC |
| DYRK1B | 10 | - | - | CMGC |
| CSNK1E | 10 | - | - | CK1 |
| HIPK1 | 31.5 | - | - | CMGC |
| HIPK2 | 34 | - | - | CMGC |
| HIPK3 | 49 | - | - | CMGC |
| MAP3K1 | 4.5 | - | - | STE |
| PKNB | 1 | - | - | AGC |
| PRKCE | 1 | - | - | AGC |
Data for ML315 is derived from the NIH Probe Report and represents the percentage of kinase activity remaining in the presence of the inhibitor.[6] A lower percentage indicates stronger inhibition. IC50 values for TG003 and KH-CB19 are sourced from various publications and represent the concentration of the inhibitor required to reduce kinase activity by 50%.
Experimental Protocols
KINOMEscan Competition Binding Assay
The kinome scan data presented in this guide was generated using a competitive binding assay platform, such as the one offered by DiscoverX (now part of Eurofins). This methodology provides a quantitative measure of the interactions between a test compound and a large panel of kinases.
Principle: The assay is based on the principle of competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a tag (e.g., DNA) for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (e.g., ML315) is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified. In the case of DNA-tagged kinases, this is often done using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of ML315's primary targets and a typical experimental workflow for kinome scanning.
Caption: Simplified signaling pathway of Clk and Dyrk kinases.
Caption: General workflow for a KINOMEscan experiment.
Interpretation of Results
The kinome scan data reveals that ML315 is a highly potent inhibitor of the Clk and Dyrk kinase families. The low percentage of control values for CLK1, CLK2, CLK4, and DYRK1A indicate strong binding to these primary targets. Notably, ML315 also demonstrates some off-target activity against other kinases, including members of the CK1, STE, and AGC families, albeit with generally lower potency compared to its primary targets.
In comparison, TG003 and KH-CB19 are also potent inhibitors of the Clk family, with reported IC50 values in the low nanomolar range for CLK1 and CLK4.[1][2][3][4] KH-CB19 appears to be more selective than TG003 with respect to DYRK1A inhibition.[5] Researchers should consider these selectivity profiles when designing experiments and interpreting results. For instance, if a cellular phenotype is observed with ML315 but not with a more selective Clk inhibitor like KH-CB19, it might suggest the involvement of Dyrk kinases or other off-targets of ML315.
The primary downstream effect of Clk and Dyrk kinase activity is the phosphorylation of serine/arginine-rich (SR) proteins.[6] This phosphorylation event is a critical step in the regulation of pre-mRNA splicing by controlling the assembly of the spliceosome.[6] Inhibition of Clk and Dyrk kinases by compounds like ML315 can therefore lead to significant changes in alternative splicing patterns, which can have profound effects on cellular function and phenotype.
This comparative guide provides a framework for interpreting the kinome scan data of ML315 and its alternatives. By understanding the selectivity profiles and the underlying signaling pathways, researchers can make more informed decisions in their drug discovery and chemical biology research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of SRPK, CLK and DYRK kinases in stem cells, development, and human developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: The Synergistic Potential of INX-315 in Overcoming Cancer Drug Resistance
For Immediate Release
A comprehensive review of preclinical data reveals the significant synergistic effects of INX-315, a selective cyclin-dependent kinase 2 (CDK2) inhibitor, when used in combination with other anti-cancer agents, particularly in drug-resistant breast cancer models. This analysis highlights the potential of INX-315 to overcome acquired resistance to standard therapies and provides a strong rationale for its ongoing clinical development.
INX-315 has demonstrated notable efficacy both as a monotherapy in cancers with CCNE1 amplification and in combination with CDK4/6 inhibitors in hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancers that have developed resistance to CDK4/6 inhibitor therapy.[1][2][3][4][5]
Reversing Resistance: INX-315 in Combination with CDK4/6 Inhibitors
The primary synergistic partner for INX-315 identified in preclinical studies is the class of CDK4/6 inhibitors, such as palbociclib and abemaciclib. In breast cancer cell lines that have acquired resistance to palbociclib, the addition of INX-315 has been shown to re-sensitize the cells to the CDK4/6 inhibitor. This synergistic interaction is evidenced by a dramatic reduction in the half-maximal inhibitory concentration (IC50) of palbociclib.[1]
Quantitative Analysis of Synergistic Effects
The following tables summarize the key quantitative data from preclinical studies, demonstrating the synergistic potential of INX-315.
Table 1: In Vitro Efficacy of INX-315 in Combination with Palbociclib in CDK4/6 Inhibitor-Resistant Breast Cancer Cells
| Cell Line | Treatment | IC50 (Palbociclib) | Fold Change in IC50 |
| MCF7-PalboR | Palbociclib alone | >10 µM | - |
| MCF7-PalboR | Palbociclib + INX-315 (1 µM) | 113 nM | >88-fold decrease |
Data sourced from preclinical studies on palbociclib-resistant (PalboR) MCF7 breast cancer cells.[1]
Table 2: Single-Agent Activity of INX-315 in CCNE1-Amplified Cancer Models
| Cancer Type | Model | Treatment | Outcome |
| Ovarian Cancer | OVCAR3 Xenograft | INX-315 (200 mg/kg, QD) | 89% Tumor Growth Inhibition |
| Ovarian Cancer | OVCAR3 Xenograft | INX-315 (100 mg/kg, BID) | Tumor Stasis |
| Gastric Cancer | GA0103 PDX | INX-315 (100 mg/kg, BID) | Tumor Stasis |
QD: once daily, BID: twice daily. PDX: Patient-Derived Xenograft. Data from in vivo studies.[1]
Mechanism of Synergy: A Dual Approach to Cell Cycle Control
The synergistic effect of INX-315 with CDK4/6 inhibitors stems from their complementary roles in regulating the cell cycle. CDK4/6 inhibitors block the phosphorylation of the retinoblastoma protein (Rb), preventing cell cycle progression from the G1 to the S phase. In resistant tumors, this blockade can be bypassed through the upregulation of Cyclin E, which activates CDK2. INX-315 directly inhibits this escape pathway by targeting CDK2. The dual inhibition of both CDK4/6 and CDK2 effectively re-establishes cell cycle control and leads to tumor growth inhibition.[1][5]
Caption: Signaling pathway illustrating the synergistic mechanism of INX-315 and CDK4/6 inhibitors.
Experimental Protocols
The preclinical findings are based on a series of robust experimental designs.
In Vitro Cell-Based Assays
-
Cell Lines: MCF7 and T47D human breast cancer cell lines, including sub-lines with acquired resistance to palbociclib, abemaciclib, and/or fulvestrant. CCNE1-amplified ovarian (OVCAR3) and gastric (MKN1) cancer cell lines.[1][5]
-
Viability Assay (IC50 Determination): Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Cells were treated with a 10-point dose-response curve of the indicated drugs for 6 days.[1][5]
-
Cell Cycle Analysis: Cells were treated with the inhibitors for 24 hours, followed by EdU (5-ethynyl-2´-deoxyuridine) incorporation and DNA labeling to analyze cell cycle distribution by flow cytometry.[1]
-
Western Blotting: Protein levels of total and phosphorylated Rb, as well as Cyclin A2, were measured after 24 hours of drug treatment to assess target engagement.[5]
In Vivo Xenograft Studies
-
Animal Models: Cell line-derived xenograft (CDX) models using OVCAR3 cells and patient-derived xenograft (PDX) models of gastric cancer (GA0103) were established in mice.[1][6]
-
Treatment Regimens: INX-315 was administered orally once daily (QD) or twice daily (BID) at specified doses. Tumor volume and body weight were monitored throughout the studies, which lasted for 42 to 56 days.[1][6]
-
Efficacy Endpoint: The primary endpoint was tumor growth inhibition (TGI), with tumor stasis (no significant growth) and regression also reported.[1][6]
Caption: Workflow of preclinical evaluation for INX-315 synergistic effects.
Future Directions and Clinical Development
The promising preclinical data has paved the way for clinical investigation. A first-in-human Phase 1/2 clinical trial (NCT05735080) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of INX-315, both as a monotherapy and in combination with abemaciclib and fulvestrant, in patients with advanced solid tumors, including HR+/HER2- breast cancer that has progressed on a prior CDK4/6 inhibitor regimen and CCNE1-amplified solid tumors.[7][8][9][10][11][12]
The synergistic combination of INX-315 with CDK4/6 inhibitors represents a promising therapeutic strategy to address the significant clinical challenge of acquired drug resistance in breast cancer and other malignancies. Further clinical evaluation is anticipated to validate these preclinical findings and establish the role of INX-315 in the evolving landscape of cancer therapy.
References
- 1. incyclixbio.com [incyclixbio.com]
- 2. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. INX-315-01 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 9. Open-Label Study to Evaluate the Safety, Tolerability, PK, and Efficacy of INX-315 in Patients With Advanced Cancer (INX-315-01) - Rare Cancers Australia [rarecancers.org.au]
- 10. Facebook [cancer.gov]
- 11. incyclixbio.com [incyclixbio.com]
- 12. targetedonc.com [targetedonc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
